molecular formula C5H3F2NO B8626086 3,4-difluoro-1H-pyrrole-2-carbaldehyde

3,4-difluoro-1H-pyrrole-2-carbaldehyde

Cat. No. B8626086
M. Wt: 131.08 g/mol
InChI Key: NNYRGUQMTNQEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3F2NO and its molecular weight is 131.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-difluoro-1H-pyrrole-2-carbaldehyde

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

IUPAC Name

3,4-difluoro-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C5H3F2NO/c6-3-1-8-4(2-9)5(3)7/h1-2,8H

InChI Key

NNYRGUQMTNQEFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N1)C=O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

DMF (4.3 ml) was cooled in ice-water bath under N2 and POCl3 (5.2 ml) was added dropwise. The mixture was stirred at room temperature for 10 min. The ice-water bath was replaced, and the mixture was diluted with DCM (45 ml). A solution of 3,4-difluoro-1H-pyrrole (Intermediate 18; 4.57 g) in DCM (45 ml) was added dropwise. The mixture was refluxed for 30 min, cooled to room temperature and a solution of NaOAc (23 g) in water (60 ml) was added slowly. The resulting mixture was refluxed for 30 min, organic phase was separated and aqueous phase was extracted with DCM. The combined organic phase was washed with NaHCO3, dried over Na2SO4, and concentrated in vacuo. The crude solid was triturated with DCM (20 ml)/pentane (100 ml), and then cooled to −20° C. to give the title compound as pale brown needles (4.73 g). NMR (CDCl3): 6.87 (m, 1H), 9.6 (m, 1H).
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.57 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
Quantity
23 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Six

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